2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one
Description
Properties
IUPAC Name |
2-[3-(2-oxo-2-piperidin-1-ylethyl)-1-adamantyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c27-21(25-7-3-1-4-8-25)16-23-12-19-11-20(13-23)15-24(14-19,18-23)17-22(28)26-9-5-2-6-10-26/h19-20H,1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFIFNFGXWSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and piperidine intermediates. One common route involves the alkylation of adamantane with a piperidine derivative, followed by oxidation and further functionalization to introduce the oxo group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The piperidine and adamantane moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Adamantane Derivatives with Piperidine/Piperazine Substitutions
- Compound from : Adamantan-1-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone (C23H32N2O2) Key Features: A piperazine ring linked to adamantane via a ketone. Comparison: Unlike the target compound, this derivative lacks the ethyl-ketone-piperidine chain but shares the adamantane-piperidine/piperazine hybrid structure. The absence of a second piperidine may reduce steric hindrance, favoring CNS receptor binding.
- Compound from : (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Key Features: A conjugated enone system connecting adamantane to a diphenylpyrazole group. The extended π-system may enhance UV absorption and photostability . Comparison: The target compound’s piperidine groups replace the pyrazole moiety, likely shifting activity from antifungal (seen in ) to neuromodulatory or metabolic applications.
Adamantane-Based Antimicrobial Agents
- Compound 3e/3i from : Imidazolylthiazole derivatives with adamantanyl substituents
- Key Features : Adamantane linked to a thiazole-imidazole hybrid. These compounds exhibit potent activity against Staphylococcus spp. (MIC: 0.5–2 μg/mL) .
- Comparison : The target compound’s piperidine groups may reduce antimicrobial efficacy compared to thiazole-imidazole hybrids but could improve solubility due to the polar ketone groups.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with piperazine-adamantane hybrids (e.g., ) but <50% similarity with imidazolylthiazoles (). Key divergences include the absence of aromatic heterocycles and the presence of dual piperidine groups.
Biological Activity
2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one, a compound featuring both piperidine and adamantane structures, is notable for its potential biological activities. Its unique molecular configuration enhances its stability and lipophilicity, making it a candidate for various pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure is characterized by:
- Piperidine Rings : Known for their diverse biological activities.
- Adamantane Core : Provides structural stability and influences lipophilicity.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.46 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | High (indicating lipophilicity) |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Preparation of Intermediates : Starting with adamantane and piperidine derivatives.
- Alkylation Reactions : Alkylating the adamantane with piperidine derivatives.
- Functionalization : Introducing the oxo group through oxidation reactions.
Synthetic Route Overview
The synthetic approach can be summarized as follows:
- Step 1 : Alkylation of adamantane with a piperidine derivative.
- Step 2 : Oxidation to introduce the ketone functionality.
- Step 3 : Further functionalization to achieve the final product.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems, possibly influencing mood regulation and pain perception.
- Anti-inflammatory Effects : Similar compounds have shown efficacy in modulating inflammatory pathways.
The mechanism of action for this compound likely involves binding to specific receptors or enzymes in biological systems. This interaction can lead to modulation of various signaling pathways, which may explain its potential therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar piperidine derivatives:
- Antidepressant Activity : A study demonstrated that piperidine derivatives could modulate serotonin receptors, suggesting potential antidepressant properties.
- Anticancer Properties : Research on related compounds indicated that piperidine-based drugs could inhibit cancer cell proliferation through apoptosis induction.
- Analgesic Effects : Some derivatives have been shown to exert analgesic effects by interacting with pain pathways.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperidine derivatives | Modulation of serotonin receptors |
| Anticancer | Piperazine analogs | Induction of apoptosis |
| Analgesic | Piperidine analogs | Pain pathway modulation |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Adamantane activation | DMF | H₂SO₄ | 80 | 45–60 |
| Piperidine coupling | Ethanol | Pd(OAc)₂ | 100 | 55–70 |
Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantane and piperidine proton environments, with adamantane protons appearing as singlets (δ 1.5–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 384.27) and fragmentation patterns .
- X-ray Crystallography : Resolves adamantane cage geometry and piperidine ring conformation, with bond angles (~109.5°) consistent with sp³ hybridization .
Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?
Answer:
Discrepancies often arise from:
- Model variability : Differences in cell lines (e.g., HEK293 vs. CHO) or animal species (rat vs. murine).
- Dosage regimes : Non-linear pharmacokinetics at high concentrations may mask target specificity.
Q. Methodological solutions :
- Standardized assays : Use validated models (e.g., NIH/3T3 for cytotoxicity) and replicate experiments across ≥3 independent trials .
- Dose-response curves : Establish EC₅₀/IC₅₀ values using Hill equation modeling to account for potency shifts .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate studies .
Advanced: What frameworks are recommended for assessing environmental fate and ecotoxicological impacts?
Answer:
Adopt the INCHEMBIOL project framework :
Environmental partitioning : Measure log P (octanol-water) to predict bioaccumulation.
Degradation studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways.
Ecotoxicology : Conduct Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity (LC₅₀/NOEC).
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Typical Value |
|---|---|---|
| log P | Shake-flask assay | 3.2 ± 0.3 |
| Hydrolysis half-life | pH 7 buffer, 25°C | 120 h |
Advanced: What strategies improve pharmacokinetic properties without compromising activity?
Answer:
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility while retaining adamantane-piperidine pharmacophores .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous stability .
- Metabolic profiling : Conduct microsomal assays (e.g., human liver microsomes) to identify and block CYP450-mediated degradation .
Advanced: How to design robust SAR studies for derivatives of this compound?
Answer:
- Variable selection : Systematically modify substituents (e.g., piperidine N-alkylation, adamantane halogenation) .
- Experimental design : Use split-plot factorial designs to evaluate main effects and interactions (e.g., 2⁴ designs with 16 conditions) .
- Data analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
